Growth hormone releasing peptide Growth hormone releasing peptide

What exactly is GHRP-6?

Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.

GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.

GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.

The uses of GHRP-6

1. Enhances Memory.

2. Protects the Brain Tissue.

3. Helps protect Parkinson's Neurons.

4. Enhances skin appearance and reduces scarring.

5. It helps reduce Heart Problems.

6. Modifies Sex Motivation and mood.

The biological functions of the GHRP-6

The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.

The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.

Brand Name: Vulcanchem
CAS No.: 87616-84-0
VCID: VC21534412
InChI: InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1
SMILES: CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
Molecular Formula: C46H56N12O6
Molecular Weight: 873.0 g/mol

Growth hormone releasing peptide

CAS No.: 87616-84-0

Cat. No.: VC21534412

Molecular Formula: C46H56N12O6

Molecular Weight: 873.0 g/mol

* For research use only. Not for human or veterinary use.

Growth hormone releasing peptide - 87616-84-0

CAS No. 87616-84-0
Molecular Formula C46H56N12O6
Molecular Weight 873.0 g/mol
IUPAC Name (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Standard InChI InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1
Standard InChI Key WZHKXNSOCOQYQX-FUAFALNISA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N
SMILES CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
Canonical SMILES CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N

Structure and Classification of GHRPs

GHRPs are classified into peptide and non-peptide secretagogues, with varying structural motifs that enable receptor binding and activation.

Peptide GHRPs

The first GHRP, GHRP-6, is a hexapeptide (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) with a molecular weight of 873 g/mol . Subsequent analogs include:

  • GHRP-1 (heptapeptide)

  • GHRP-2 (hexapeptide: D-Ala-D-2-Napthyl-Ala-Trp-D-Phe-Lys-NH₂)

  • Hexarelin (hexapeptide)

These peptides share no structural homology with GHRH but bind to the GHSR-1a receptor, a G-protein-coupled receptor (GPCR) distinct from GHRH receptors .

Non-Peptide GHRP Mimetics

Non-peptide analogs, such as MK-0677, retain GH-releasing activity while offering improved bioavailability. These compounds were developed using GHRP-6 as a structural template and bypass peptide-specific metabolic degradation .

GHRP TypeStructureReceptorKey Features
GHRP-6His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂GHSR-1aFirst hexapeptide; oral activity
GHRP-2D-Ala-D-2-Naphthyl-Ala-Trp-D-Phe-Lys-NH₂GHSR-1aHigh potency; used in clinical trials
MK-0677Non-peptide (small molecule)GHSR-1aOral bioavailability; long half-life

Mechanisms of Action

GHRPs stimulate GH secretion through dual mechanisms: hypothalamic regulation and direct pituitary action.

Hypothalamic Pathways

GHRPs increase hypothalamic GHRH release and reduce somatostatin secretion, synergizing with endogenous GHRH to amplify GH pulsatility . In dwarf rats, chronic GHRP-6 administration elevates GHRH mRNA in the posterior arcuate nucleus while suppressing somatostatin mRNA in the periventricular nucleus .

Pituitary-Specific Effects

In vitro studies demonstrate that GHRPs directly stimulate GH release from somatotrophs via:

  • Protein Kinase C (PKC) activation

  • Calcium influx through voltage-gated channels

  • Phospholipase C-mediated phosphoinositide turnover

This direct action persists even in models of GHRH receptor deficiency. For example, GHRP-2 induces GH release in lit/lit mice (mutated GHRH receptors) via residual ghrelin receptor (GHSR-1a) activation .

Pharmacological Properties

Dose-Response and Route of Administration

GHRPs exhibit dose-dependent GH release across administration routes:

  • Oral bioavailability: Demonstrated in humans and animals

  • Peak GH levels: Typically observed within 60 minutes of administration

  • Duration: Returns to baseline by 180 minutes

RouteDose (GHRP-2)Peak GH (ng/mL)Duration
Intravenous10 µg/kg163 ± 46180 minutes
Subcutaneous1 mg/kg34.5 ± 9.7180 minutes
Oral20 mg9.3 ± 1.5 (in lit/lit mice)180 minutes

Data adapted from studies in mice and humans .

Age- and Disease-Dependent Efficacy

GH responses to GHRPs vary with age and pathological states:

  • Aging: Reduced efficacy in older adults but still superior to GHRH

  • Obesity: Enhanced GH release compared to lean individuals

  • Cushing’s Syndrome/Pituitary Stalk Disconnection: Near-absent responses

Clinical Applications

Growth Hormone Deficiency and Short Stature

GHRPs improve growth velocity in idiopathic short stature (ISS) and GH deficiency (GHD). For example:

  • GHRP-6: Increases IGF-1 levels and height velocity in children

  • Hexarelin: Reduces mortality in dilated cardiomyopathy models via GH-independent mechanisms

Cardioprotection and Metabolic Disorders

Non-peptide GHRPs like MK-0677 and Hexarelin exhibit GH-independent cardioprotective effects:

  • Ischemia/Reperfusion Injury: Attenuates myocardial damage in hypophysectomized rats

  • Obesity: Enhances GH secretion without altering leptin/ghrelin levels

Diagnostic Utility

GHRP-2 (KP-102) is used to diagnose GHD due to its ability to distinguish between hypothalamic and pituitary defects .

ParameterGHRP-2 (KP-102)GHRP-6
CNS EffectsNone observedNone
Cardiovascular EffectsNegligibleNegligible
Gastrointestinal EffectsMild nauseaMild

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